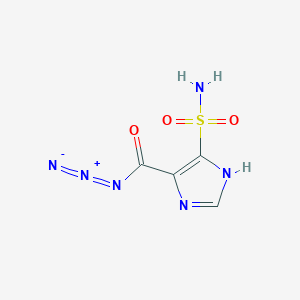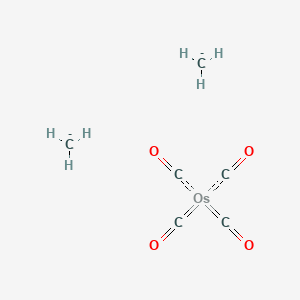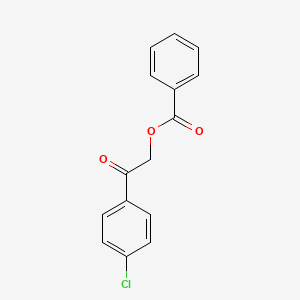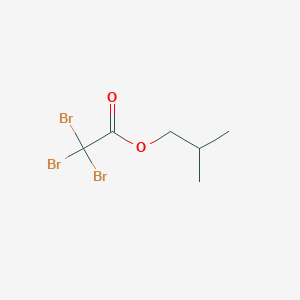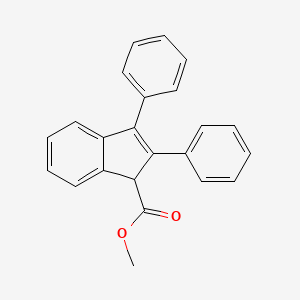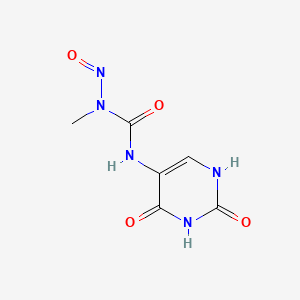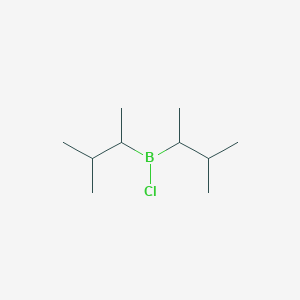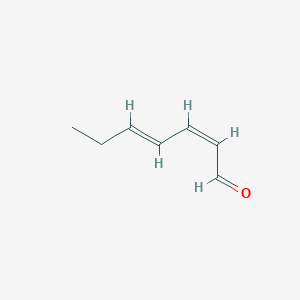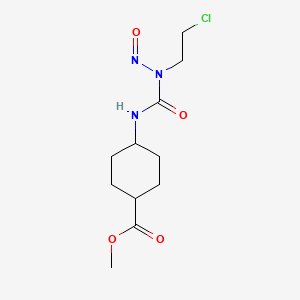
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C11H14BrNO5. This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a benzamide structure with two hydroxyethyl substituents. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent, followed by the reaction with ethylene oxide or a similar hydroxyethylating agent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and hydroxyethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkyl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced benzamides, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Wirkmechanismus
The mechanism of action of 4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and bromine atom play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but with carboxylic acid functionality instead of the benzamide group.
4-Bromo-3,5-dimethyl-benzamide: Similar in structure but with methyl groups instead of hydroxyethyl groups.
N-(3,5-dibromo-4-hydroxyphenyl)benzamide: Similar in structure but with additional bromine atoms.
Uniqueness
4-Bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide is unique due to its combination of bromine, hydroxyl, and hydroxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
60679-72-3 |
|---|---|
Molekularformel |
C11H14BrNO5 |
Molekulargewicht |
320.14 g/mol |
IUPAC-Name |
4-bromo-3,5-dihydroxy-N,N-bis(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C11H14BrNO5/c12-10-8(16)5-7(6-9(10)17)11(18)13(1-3-14)2-4-15/h5-6,14-17H,1-4H2 |
InChI-Schlüssel |
WFBOGRVLTDVBOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)Br)O)C(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


